molecular formula C16H30N2O B14383200 N-(Cyclohex-1-EN-1-YL)-N-[3-(diethylamino)propyl]propanamide CAS No. 90040-58-7

N-(Cyclohex-1-EN-1-YL)-N-[3-(diethylamino)propyl]propanamide

Cat. No.: B14383200
CAS No.: 90040-58-7
M. Wt: 266.42 g/mol
InChI Key: JUTCMANNLFRYOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Cyclohex-1-EN-1-YL)-N-[3-(diethylamino)propyl]propanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a cyclohexene ring, a diethylamino group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyclohex-1-EN-1-YL)-N-[3-(diethylamino)propyl]propanamide typically involves the following steps:

    Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through the hydrogenation of benzene or other aromatic compounds under specific conditions.

    Introduction of the Diethylamino Group: The diethylamino group can be introduced through a nucleophilic substitution reaction using diethylamine and an appropriate leaving group.

    Formation of the Propanamide Moiety: The propanamide group can be synthesized through the reaction of propanoic acid with ammonia or an amine under dehydrating conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Common techniques include continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

N-(Cyclohex-1-EN-1-YL)-N-[3-(diethylamino)propyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Diethylamine in the presence of a suitable leaving group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(Cyclohex-1-EN-1-YL)-N-[3-(diethylamino)propyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(Cyclohexyl)-N-[3-(diethylamino)propyl]propanamide: Similar structure but lacks the double bond in the cyclohexene ring.

    N-(Cyclohex-1-EN-1-YL)-N-[3-(dimethylamino)propyl]propanamide: Similar structure but with a dimethylamino group instead of a diethylamino group.

Uniqueness

N-(Cyclohex-1-EN-1-YL)-N-[3-(diethylamino)propyl]propanamide is unique due to the presence of the cyclohexene ring and the diethylamino group, which may confer specific chemical and biological properties not found in similar compounds.

Properties

CAS No.

90040-58-7

Molecular Formula

C16H30N2O

Molecular Weight

266.42 g/mol

IUPAC Name

N-(cyclohexen-1-yl)-N-[3-(diethylamino)propyl]propanamide

InChI

InChI=1S/C16H30N2O/c1-4-16(19)18(15-11-8-7-9-12-15)14-10-13-17(5-2)6-3/h11H,4-10,12-14H2,1-3H3

InChI Key

JUTCMANNLFRYOU-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(CCCN(CC)CC)C1=CCCCC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.